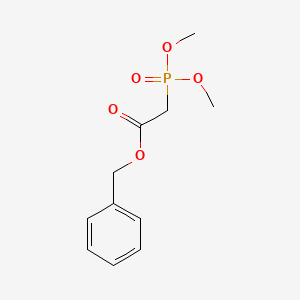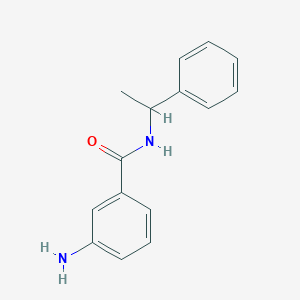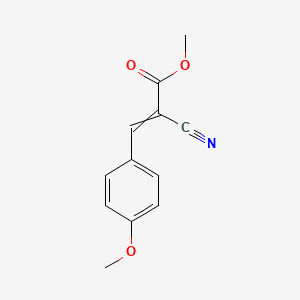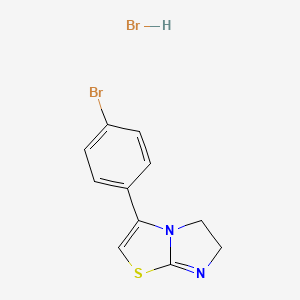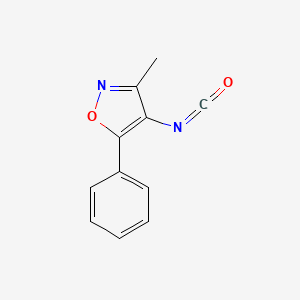
4-Isocyanato-3-Methyl-5-Phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-3-Methyl-5-Phenylisoxazole is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Isomerisation and Intramolecular Rearrangement
A study by Nishiwaki et al. (1971) investigated the thermal isomerisation of 5-amino-4-methyl-3-phenylisoxazole, which was reported to yield 4-methyl-5-phenyl-4-imidazolin-2-one via an isocyanate. The study showed that this conversion competes with intramolecular rearrangement to 2-methyl-3-phenyl-2H-azirine-2-carboxamide, revealing significant insights into the reaction mechanisms of such compounds (Nishiwaki et al., 1971).
Comparative Reactivity with Electrophilic Compounds
Alberola et al. (1995) conducted a comparative study on the reactions of 3-methyl-5-phenylisoxazole with electrophilic compounds. The research highlighted the regioselective reactions at specific molecular groups, contributing to the understanding of the chemical behavior of such heterocyclic compounds (Alberola et al., 1995).
Biochemical Performance in Polymeric Fungicides
Li (2002) linked isocyanato 4′ methylanilinocarbonyl)oxy 5 methylisoxazole with poly (styrene alt maleic anhydride) via ethylenediamine to create a polymeric fungicide. This study highlighted the controlled release behavior of the fungicide, demonstrating its sustained biochemical performance (Li, 2002).
Synthesis and Reactivity in Heterocyclic Compounds
Vitale and Scilimati (2013) discussed the importance of heterocyclic compounds like isoxazoles in the synthesis of pharmacologically active compounds. Their research provides insights into synthetic strategies and the reactivity of these compounds, highlighting their significance in medicinal chemistry (Vitale & Scilimati, 2013).
Nitration and Electrophilic Substitution Mechanisms
Katritzky et al. (1975) explored the nitration of phenylisoxazoles, including 3-methyl-5-phenylisoxazole. This research is crucial for understanding the mechanisms of electrophilic substitution in heteroaromatic compounds, providing valuable data for chemical synthesis (Katritzky et al., 1975).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .
Propiedades
IUPAC Name |
4-isocyanato-3-methyl-5-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAPULDWGBONCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N=C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380149 |
Source


|
| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-89-4 |
Source


|
| Record name | 4-Isocyanato-3-methyl-5-phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
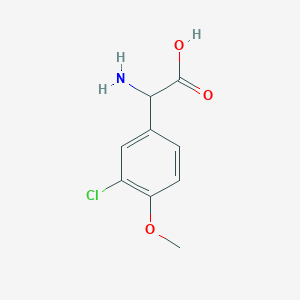




![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)



